molecular formula C10H8ClF3 B8571537 1-(3-Chloroprop-1-enyl)-3-(trifluoromethyl)benzene

1-(3-Chloroprop-1-enyl)-3-(trifluoromethyl)benzene

Cat. No.: B8571537
M. Wt: 220.62 g/mol
InChI Key: YUGQKBOSSRZHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloroprop-1-enyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H8ClF3 and its molecular weight is 220.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1-5,7H,6H2

InChI Key

YUGQKBOSSRZHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylformamide (5 mL) was added to a solution of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol (50 g) in dichloromethane (500 mL) at 0 to 5° C. Thionyl chloride (44.2 g) was slowly added to the above mixture maintaining the temperature at about 0 to 5° C. The reaction mixture was stirred at 0 to 5° C. for 1-2 hours. After completion of the reaction, the mixture was quenched with ice-chilled de-ionized water (250 mL) at 0-10° C. and stirred for 30 minutes. Organic layer was separated, washed twice with a solution of sodium chloride (10%; 250 mL) and concentrated under vacuum to give 1-[3-chloroprop-1-en-1-yl]-3-(trifluoromethyl)benzene.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two

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